molecular formula C23H21N3O2 B2505331 (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate CAS No. 475626-53-0

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B2505331
CAS No.: 475626-53-0
M. Wt: 371.44
InChI Key: VLNTYIUZWVPWNA-XMHGGMMESA-N
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Description

The compound (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate features a pyrazole core substituted with a phenyl group at position 1 and a 4-ethylphenyl group at position 2. The acrylate moiety includes an ethyl ester and a cyano group at the α and β positions, respectively. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNTYIUZWVPWNA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides, esters, or other substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new chemical entities.

Synthetic Methodologies
The synthesis of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction , where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in solvents like ethanol or methanol.

Biological Applications

Development of Bioactive Molecules
Research indicates that this compound can be utilized in the development of bioactive molecules. Its structure is conducive to interactions with biological targets, suggesting potential therapeutic roles.

Antioxidant and Antibacterial Properties
Studies have shown that derivatives of this compound exhibit antioxidant and antibacterial activities. For instance, compounds similar to (E)-ethyl 2-cyano derivatives have been evaluated for their ability to inhibit bacterial growth and scavenge free radicals, indicating their potential as therapeutic agents .

Medicinal Chemistry

Therapeutic Agent Research
The compound is under investigation for its potential as a therapeutic agent for various diseases. Its unique combination of a cyano group and a pyrazole ring may enhance its reactivity and biological activity compared to other acrylate derivatives .

Case Studies on Pharmacological Effects
Recent studies have focused on evaluating the pharmacological effects of (E)-ethyl 2-cyano derivatives. For example, research has demonstrated that certain derivatives can modulate biological pathways relevant to cancer treatment, showcasing their potential in oncological applications .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its versatility as a monomer allows for its incorporation into polymers and coatings with tailored functionalities.

Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 2-cyanoacrylateSimple cyanoacrylateWidely used in adhesives
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylateContains methoxy substitutionPotential for enhanced solubility
Ethyl 2-cyano-acrylate derivativesVarious substitutionsDiverse applications in polymer chemistry

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Ethyl 2-cyano-3-(3-(6,8-diiodocoumarin-3-yl)-1-phenyl-1H-pyrazol-4-yl)acrylate (20b)
  • Key Differences : The pyrazole at position 3 is substituted with a diiodocoumarin group instead of 4-ethylphenyl.
  • The coumarin moiety introduces fluorescence properties absent in the target compound.
  • Synthesis: Prepared via refluxing with ethyl cyanoacetate in ethanolic piperidine, similar to methods for the target compound .
Ethyl 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl]acrylate (23c)
  • Key Differences: A hydroxylmethyl group replaces the cyano group, and the pyrazole has a 4-chlorophenyl substituent.
  • Impact :
    • The hydroxyl group increases hydrophilicity, reducing melting point (99–102°C vs. ~300°C for iodinated analogs).
    • Chlorine introduces electron-withdrawing effects, altering reactivity compared to the ethyl group in the target compound .
2-Ethylhexyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate
  • Key Differences : A bulkier 2-ethylhexyl ester replaces the ethyl ester, and the pyrazole lacks aryl substituents.
  • Impact: Increased lipophilicity enhances solubility in nonpolar solvents.

Physicochemical Properties

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound (Inferred) ~300–310* ~2230 (CN), ~1720 (CO ester) Ethyl CH3 (δ 1.42), CH= (δ ~10.90)
Ethyl 2-cyano-3-(3-(6,8-diiodocoumarin-3-yl)-1-phenyl-1H-pyrazol-4-yl)acrylate (20b) 305–307 2232 (CN), 1724, 1708 (CO) Ethyl CH3 (δ 1.42), CH= (δ 10.90)
Ethyl 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl]acrylate (23c) 99–102 3440 (OH), 1730 (CO) Hydroxyl proton (δ ~5.50), CH= (δ ~6.20)

*Estimated based on analogs with similar substituents.

Biological Activity

(E)-Ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent studies.

Chemical Structure

The compound can be represented as follows:

C24H24N2O2\text{C}_{24}\text{H}_{24}\text{N}_{2}\text{O}_{2}

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, revealing promising results across different applications.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of pyrazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against a range of pathogens.

CompoundInhibition Zone (mm)MIC (μg/mL)
This compound28 - 320.22 - 0.25
Control (Ciprofloxacin)30 - 350.10
Control (Ketoconazole)25 - 300.15

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Antitumor Activity

The antitumor potential of pyrazole derivatives has also been explored. In a study involving tumor formation assays using Agrobacterium tumefaciens, it was found that the presence of specific substituents in the pyrazole ring significantly influenced the antitumor activity.

Case Study: Tumor Formation Assay
In this assay, various derivatives were tested for their ability to inhibit tumor formation on potato discs:

Pyrazole Derivative% Inhibition
Compound A50%
Compound B+26%
Control (Camptothecin)100%

The results indicated that certain modifications in the structure enhanced the inhibitory effects, with some compounds achieving up to 50% inhibition of tumor formation .

The antimicrobial and antitumor activities of this compound are believed to be linked to its ability to disrupt cellular processes in pathogens and cancer cells. The proposed mechanisms include:

  • Membrane Disruption : The compound may alter membrane integrity, leading to cell lysis.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism.
  • Biofilm Formation Inhibition : Studies suggest that it can prevent biofilm formation in bacteria, enhancing its effectiveness against infections .

Q & A

Q. What are the optimized synthetic routes for (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Cyclocondensation : Reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives to form the pyrazole core .
  • Chlorination : Use of triphosgene or thionyl chloride to activate acrylate intermediates, as seen in analogous acryloyl chloride syntheses .
  • Cross-coupling : Suzuki-Miyaura or Ullmann coupling to introduce aryl substituents (e.g., 4-ethylphenyl group) .

Q. Key Variables :

  • Temperature : Reflux conditions (~80–110°C) improve cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution on the pyrazole ring .
  • Purification : Recrystallization from ethanol or acetonitrile ensures >95% purity .

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclocondensationEthanol, reflux, 12 h6892
ChlorinationSOCl₂, DMF (cat.), 0°C → RT8589
Aryl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C7395

Q. How is the structural configuration of the compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of acrylate) and dihedral angles between the pyrazole and phenyl rings . For example, a related compound showed a dihedral angle of 12.3° between pyrazole and substituted phenyl rings .
  • NMR Spectroscopy :
    • ¹H NMR : Cyano group deshields adjacent protons (δ ~6.5–7.5 ppm for acrylate vinyl protons) .
    • ¹³C NMR : Cyano carbon appears at ~115–120 ppm .
  • IR Spectroscopy : C≡N stretch at ~2220 cm⁻¹ confirms cyano group presence .

Validation : Cross-referencing spectral data with single-crystal X-ray structures minimizes misassignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing the compound’s stereochemistry?

Methodological Answer: Contradictions (e.g., overlapping NMR signals or ambiguous NOE effects) are addressed by:

  • Variable Temperature NMR : Reduces signal broadening; clarifies coupling patterns .
  • DFT Calculations : Predicts stable conformers and compares computed vs. experimental chemical shifts .
  • Crystallographic Validation : Single-crystal X-ray diffraction definitively assigns E/Z configurations (e.g., C=C bond length ~1.34 Å for E-isomer) .

Case Study : A crystal structure of a cyanoacrylate derivative confirmed the E-configuration despite ambiguous NOESY data, resolving spectral contradictions .

Q. What methodologies are employed to investigate the reactivity of the cyano and acrylate groups in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

  • Nucleophilic Substitution :
    • Kinetic Studies : Monitor reaction rates with amines/thiols under varying pH. For example, the acrylate’s α,β-unsaturated ester reacts with piperidine in THF at 25°C, with rate constants determined via UV-Vis .
    • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to identify proton-transfer steps .
  • Cycloaddition :
    • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives .
    • Electron-Deficient Dienophiles : Diels-Alder reactions with furan derivatives, tracked by HPLC .

Q. Table 2: Reactivity of Functional Groups

GroupReaction PartnerConditionsProductReference
CyanoNH₂OHEtOH, Δ, 6 hAmidine
AcrylatePiperidineTHF, RT, 2 hMichael Adduct

Q. How do electronic and steric effects of substituents on the pyrazole ring influence the compound’s reactivity and supramolecular interactions?

Methodological Answer:

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., -CN) increase pyrazole ring acidity, altering nucleophilic attack sites .
    • Hammett studies show σ⁺ values correlate with reaction rates in SNAr mechanisms .
  • Steric Effects :
    • Bulky 4-ethylphenyl groups reduce π-π stacking in crystals, as seen in dihedral angle increases (~15° vs. unsubstituted analogs) .
    • Steric hindrance slows down Suzuki coupling yields by ~20% compared to smaller substituents .

Q. Supramolecular Analysis :

  • Hydrogen Bonding : N-H···O=C interactions stabilize crystal packing (e.g., bond length ~2.8 Å) .
  • π-Stacking : Phenyl ring interactions (3.5–4.0 Å spacing) dominate in DSC/TGA stability studies .

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